molecular formula C22H19FN4O B5679870 2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide

2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5679870
M. Wt: 374.4 g/mol
InChI Key: BQLVYHZOAWCEPF-UHFFFAOYSA-N
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Description

The compound belongs to the imidazo[1,2-a]pyridine class, recognized for its versatile applications in medicinal chemistry. Imidazo[1,2-a]pyridines have been studied extensively due to their biological activities and potential therapeutic applications (Zhu et al., 2015).

Synthesis Analysis

Imidazo[1,2-a]pyridines are typically synthesized through various chemical reactions, including ring closure, Suzuki reaction, hydrolysis, and amidation. For example, a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was synthesized using these methods (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be characterized using techniques like FT-IR, NMR spectroscopy, and MS. Crystallographic and conformational analyses are often performed using X-ray diffraction, and theoretical calculations such as density functional theory (DFT) provide further insights (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including functionalization and coupling reactions. These reactions are essential for modifying the compound's structure to enhance its biological activity and physicochemical properties (Ismail et al., 2004).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the specific substituents and structural modifications of the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and electronic properties, are significant for understanding the compound's interactions and its potential as a therapeutic agent. Techniques like molecular electrostatic potential and frontier molecular orbitals analysis using DFT are used to explore these properties (Qin et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-pyridin-3-ylpropan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-15(11-16-3-2-10-24-12-16)25-22(28)18-6-9-21-26-20(14-27(21)13-18)17-4-7-19(23)8-5-17/h2-10,12-15H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLVYHZOAWCEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide

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